
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide involves multi-step chemical processes that typically start from basic aromatic or heteroaromatic compounds. These processes may include reactions such as cyclization, acylation, and sulfonation. A series of substituted benzamides and oxadiazole derivatives have been synthesized through such methods, showing the complexity and versatility of synthetic routes available for this class of compounds (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of related oxadiazole compounds has been thoroughly analyzed using techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry. These studies reveal intricate details about the molecular geometry, electron distribution, and intermolecular interactions, which are crucial for understanding the compound's reactivity and biological activity (Sharma et al., 2016).
Chemical Reactions and Properties
This compound and its analogs undergo various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution, which alter their chemical structure and, consequently, their biological properties. These reactions are influenced by the compound’s functional groups and the electronic characteristics of the oxadiazole ring (Bohle & Perepichka, 2009).
Physical Properties Analysis
The physical properties of these compounds, such as melting point, solubility, and crystal structure, play a significant role in their pharmacokinetic behavior and drug formulation. Advanced crystallography studies provide insights into the stability, solubility, and bioavailability of these compounds, aiding in the design of more effective drug formulations (Mo et al., 2011).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are essential for the compound's application in drug design and synthesis. Studies focusing on these aspects help in predicting the behavior of these compounds in biological systems and their interactions with biological targets (Rehman et al., 2013).
Aplicaciones Científicas De Investigación
Antitubercular Activity
The modification of isoniazid structure with N-substituted 1,3,4-oxadiazole derivatives has shown significant antitubercular activity against Mycobacterium tuberculosis and other non-tuberculous mycobacteria strains. This suggests the potential of 1,3,4-oxadiazole derivatives in the development of new antitubercular agents, contributing valuable insights for the rational design of anti-TB compounds (Asif, 2014).
Broad Biological Activities
1,3,4-Oxadiazole derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and more. This versatility makes them important scaffolds for drug discovery, offering a promising avenue for the development of novel therapeutic agents with diverse biological effects (Jalhan et al., 2017).
DNA Binding and Photoluminescence
The ability of certain oxadiazole derivatives to bind to DNA and exhibit photoluminescent properties is of particular interest for applications in bioimaging and as potential therapeutic agents. These compounds' interactions with biological molecules underscore their potential in the design of diagnostic tools and treatments for various diseases (Issar & Kakkar, 2013).
Drug Development Significance
1,3,4-Oxadiazole containing molecules are highlighted as crucial in the field of synthetic medicinal chemistry, displaying various pharmacological properties. Their widespread applications extend beyond pharmaceuticals, indicating their importance in the development of new drug candidates for treating numerous diseases (Rana, Salahuddin, & Sahu, 2020).
Propiedades
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O4S/c1-26(17-4-2-3-5-17)31(28,29)18-12-8-14(9-13-18)19(27)23-21-25-24-20(30-21)15-6-10-16(22)11-7-15/h6-13,17H,2-5H2,1H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTBSKKIUBRBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,7-dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498236.png)
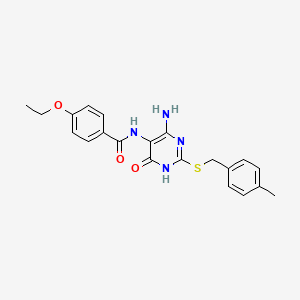
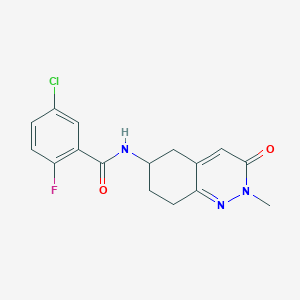
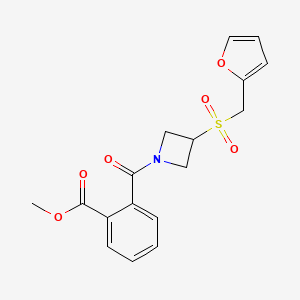
![[1-(2-Bromoethoxy)propyl]benzene](/img/structure/B2498246.png)
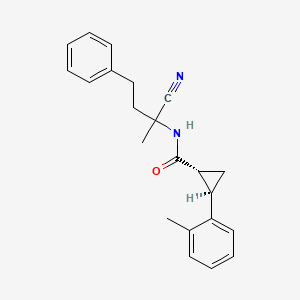
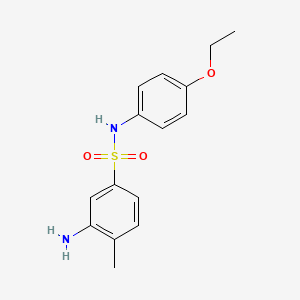
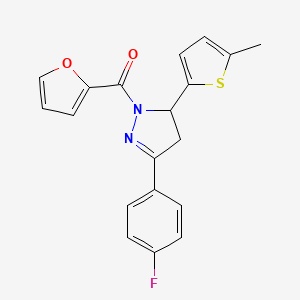
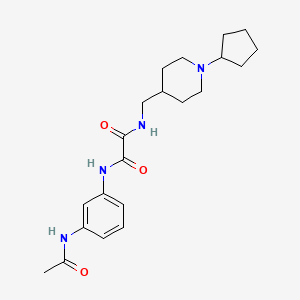
![(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2498253.png)

